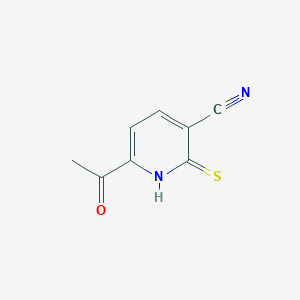

![molecular formula C6H4N2OS B063081 Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde CAS No. 185747-98-2](/img/structure/B63081.png)

Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde

Vue d'ensemble

Description

Synthesis Analysis

Several synthetic methods have been explored to prepare imidazo[5,1-b][1,3]thiazole-7-carbaldehyde. These methods involve the condensation of appropriate precursors, such as aldehydes and thioamides, under specific reaction conditions. Researchers have investigated both conventional and green chemistry approaches to access this compound. Notably, the synthesis of imidazo[5,1-b][1,3]thiazole-7-carbaldehyde is crucial for further studies on its biological activities and applications .

Molecular Structure Analysis

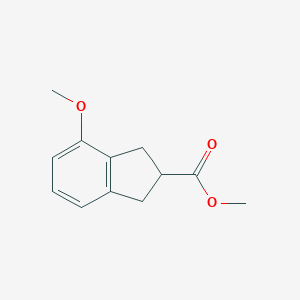

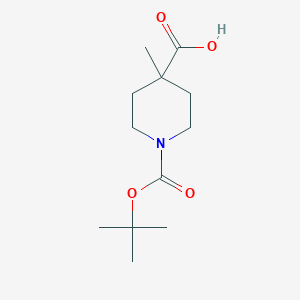

The molecular structure of imidazo[5,1-b][1,3]thiazole-7-carbaldehyde consists of a central imidazole ring fused with a thiazole ring. The carbonyl group (aldehyde) is attached to the imidazole moiety. The arrangement of atoms and the presence of heteroatoms contribute to its unique properties. Researchers have characterized this structure using techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry .

Chemical Reactions Analysis

Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde can participate in various chemical reactions. These reactions include nucleophilic additions, condensations, and transformations of the aldehyde group. Researchers have explored its reactivity with different nucleophiles, electrophiles, and metal catalysts. Understanding its reactivity is essential for designing derivatives with improved properties .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Antitumor Activity

Imidazo[5,1-b][1,3]thiazole derivatives have been investigated for their potential antitumor properties. For instance, guanylhydrazones synthesized from imidazo[2,1-b]thiazoles were evaluated for antitumor activities. One specific compound was found to inhibit Complex III of the mitochondrial respiratory chain and induce apoptosis in certain cell lines, demonstrating the potential of these compounds as antitumor agents (Andreani et al., 2005).

Antimicrobial Activity

New derivatives of imidazo[2,1-b][1,3,4]thiadiazoles were synthesized and shown to exhibit good antibacterial and antifungal activities. The process involved synthesizing these derivatives from 3,4,5-trimethoxy benzoic acid and thiosemicarbazide, followed by further reactions to yield imidazo[2,1-b][1,3,4] thiadiazole–5-carbaldehyde derivatives. These compounds were then tested for their antimicrobial properties, with some displaying significant activity (Alegaon & Alagawadi, 2011).

Novel Synthetic Methods

Innovative synthetic methodologies have also been developed utilizing imidazo[5,1-b][1,3]thiazole derivatives. For example, novel imidazo[2,1-b]thiazol-5-amine derivatives were synthesized through a one-pot, four-component reaction, demonstrating the chemical versatility and potential utility of these compounds in synthesizing new chemical entities (Mahdavi et al., 2012).

Structural and Spectroscopic Analysis

Research has been conducted on the synthesis and structure of imidazo[2,1-b][1,3,4] thiadiazole derivatives, highlighting their pharmacological significance. One study reported the synthesis and crystal structure analysis of a specific derivative, emphasizing the planarity of the imidazo[2,1-b][1,3,4] thiadiazole and coumarin ring systems and their inclination angles, which could be relevant for understanding the compound's biological activities (Begum et al., 2007).

Propriétés

IUPAC Name |

imidazo[5,1-b][1,3]thiazole-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2OS/c9-3-5-6-8(4-7-5)1-2-10-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHCWUFNKJFVBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C(N=CN21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625368 | |

| Record name | Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde | |

CAS RN |

185747-98-2 | |

| Record name | Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-tert-Butylisoxazolo[5,4-c]isoxazole](/img/structure/B63002.png)

![4-Nitrobenzo[c]isoxazole](/img/structure/B63031.png)